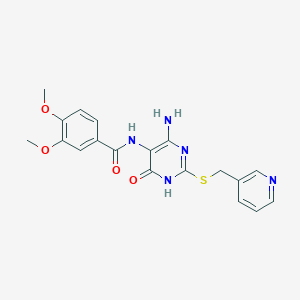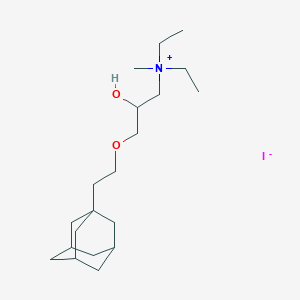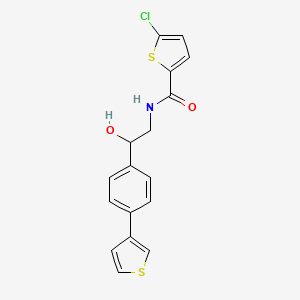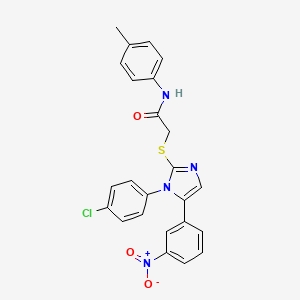
2-Bromo-6-ethoxy-4-formylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves regioselective halogenation, etherification, and other reactions that introduce the desired functional groups onto the phenyl ring. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, "1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl" was synthesized through a series of reactions including sulfide etherification and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-6-ethoxy-4-formylphenyl acetate".
Molecular Structure Analysis
The molecular structure of related bromo and ethoxy substituted phenyl compounds has been characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These studies reveal details about the conformation and geometry of the molecules, as well as the presence of specific tautomeric forms in the solid state and in solution .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various analyses. For example, the interactions between a bromo and ethoxy substituted phenyl compound and DNA bases were investigated using the electrophilicity-based charge transfer (ECT) method . The presence of a bromo substituent can significantly influence the electrophilic and nucleophilic properties of a molecule, which is crucial for understanding its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods such as density functional theory (DFT). These studies provide insights into molecular electrostatic potential (MEP), Fukui function (FF), nonlinear optical properties (NLO), and natural bond orbital (NBO) analyses . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have been evaluated to understand the stability and reactivity of these compounds .
科学的研究の応用
Organic Synthesis and Material Science
Brominated compounds are pivotal in organic synthesis, often serving as precursors for further functionalization due to the reactivity of the bromine atom. The presence of an ethoxy group can influence the solubility and reactivity of compounds, making them suitable for various synthetic pathways. Formyl groups are crucial for forming carbon-carbon bonds, serving as a stepping stone for synthesizing complex molecules.
For example, brominated phenols and their derivatives are used in the synthesis of flame retardants, indicating the role of bromine in enhancing material properties (Koch & Sures, 2018; Zuiderveen, Slootweg, & de Boer, 2020). Similarly, phosphonic acid preparations, involving various functional groups, underscore the versatility of such compounds in designing materials with specific functionalities (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Studies
Brominated organic compounds also have significant environmental implications. Studies on their degradation, environmental fate, and ecotoxicology provide insights into the impacts of chemical pollutants (Ying, Williams, & Kookana, 2002). Understanding these aspects is crucial for developing strategies to mitigate pollution and protect ecosystems.
Analytical Chemistry
In analytical chemistry, the development of fluorescent chemosensors based on specific functional groups highlights the application of complex organic molecules in detecting various analytes (Roy, 2021). Such research applications demonstrate the utility of chemically diverse molecules in sensing technologies.
Safety and Hazards
特性
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQLIWJIZLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-formylphenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)
![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)





